molecular formula C17H19N7O B2859129 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920407-10-9

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2859129
CAS No.: 920407-10-9
M. Wt: 337.387
InChI Key: JRPORFLCOJUQJI-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been reported to have significant biological activity, particularly in inhibiting the proliferation of gastric cancer cell lines .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate precursor with a suitable reagent. For instance, the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported, where the key starting material was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, is likely to be complex and would require advanced computational tools for accurate prediction .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, it has been reported that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be synthesized via various methods, including the reaction of chalcone with guanidine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, it is likely to share some of the properties of this class of compounds, which include a high degree of structural diversity and broad biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized new series of compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which contain the 1,2,3-triazole moiety derived from reactions involving compounds structurally related to 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. These compounds have shown a moderate effect against certain bacterial and fungal species, indicating their potential as antimicrobial agents (Abdelriheem, Zaki, & Abdelhamid, 2017); (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antihypertensive Potential

A study reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating moieties such as morpholine, piperidine, or piperazine, indicating the structural relation to this compound. These compounds were evaluated for antihypertensive activity, with some showing promising results, suggesting potential applications in treating hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Anticancer Activity

Compounds related to this compound have been synthesized and evaluated for their anticancer activity. Some of these compounds, especially those involving modifications of the core structure or the addition of specific substituents, have demonstrated promising anticancer properties against various cancer cell lines, highlighting their potential in cancer research (Abdallah, Gomha, Morad, & Elaasser, 2017).

Genotoxicity and Mutagenicity Studies

Research has also focused on the genotoxicity and mutagenicity aspects of compounds structurally related to this compound. One study investigated the genotoxicity of a potent H4 receptor antagonist to understand its metabolic bioactivation and identify potential causes of genotoxicity. This research is crucial for designing safer compounds by mitigating bioactivation pathways leading to mutagenicity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).

Future Directions

The future research directions for this compound could include further investigation of its biological activity, particularly its potential as a therapeutic agent. Additionally, more research could be done to optimize its synthesis and to explore its potential applications in other areas .

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12-3-5-14(6-4-12)24-17-15(20-21-24)16(18-11-19-17)23-9-7-22(8-10-23)13(2)25/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPORFLCOJUQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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